

Application Notes: Fluorescent Red 610

Antibody Labeling

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Compound of Interest

Compound Name: *Fluorescent red 610*

Cat. No.: *B12398381*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with **Fluorescent Red 610**, a bright, orange-red fluorescent dye. This fluorophore is well-suited for a variety of applications, including flow cytometry, immunofluorescence microscopy, and other immunoassays. Proper antibody conjugation is critical for generating high-quality reagents that yield specific and reproducible results.

Introduction to Fluorescent Red 610

Fluorescent Red 610 is a fluorescent dye with an excitation peak at approximately 590 nm and an emission peak around 610 nm.^{[1][2][3]} This positions its fluorescence in the orange-red region of the visible spectrum.^[4] It is commonly supplied as an amine-reactive succinimidyl ester (SE or NHS ester) for covalent attachment to primary amines (e.g., lysine residues) on antibodies.^[5] The resulting conjugate is valuable for various biological detection methods.

Key Performance Characteristics

Properly labeled antibodies with **Fluorescent Red 610** will exhibit bright fluorescence and high photostability, making them suitable for demanding imaging applications. The degree of labeling (DOL), which is the molar ratio of dye to antibody, is a critical parameter that must be optimized to ensure both strong fluorescence and retention of antibody functionality.

Spectral Properties

A summary of the spectral properties of **Fluorescent Red 610** and a comparable dye, Andy Fluor™ 610, is presented below.

Property	Value	Reference
Excitation Maximum (Absorbance)	~590 nm	
Emission Maximum	~610 nm	
Extinction Coefficient (for CAL Fluor Red 610)	108,000 cm ⁻¹ M ⁻¹	
Recommended Excitation Source	594 nm laser	

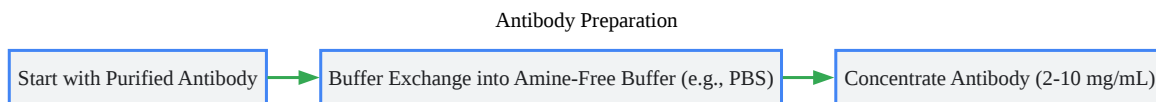
Experimental Protocols

The following is a general protocol for labeling IgG antibodies with a **Fluorescent Red 610** succinimidyl ester. This protocol may require optimization for specific antibodies and applications.

Materials and Reagents

- Purified IgG antibody (2-10 mg/mL in an amine-free buffer like PBS)
- **Fluorescent Red 610** succinimidyl ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0
- Purification resin (e.g., Sephadex G-25) or ultrafiltration device
- Elution Buffer: 1X Phosphate-Buffered Saline (PBS)
- (Optional) Quenching solution: 1 M Tris-HCl or glycine, pH 7.4

Antibody Preparation Workflow



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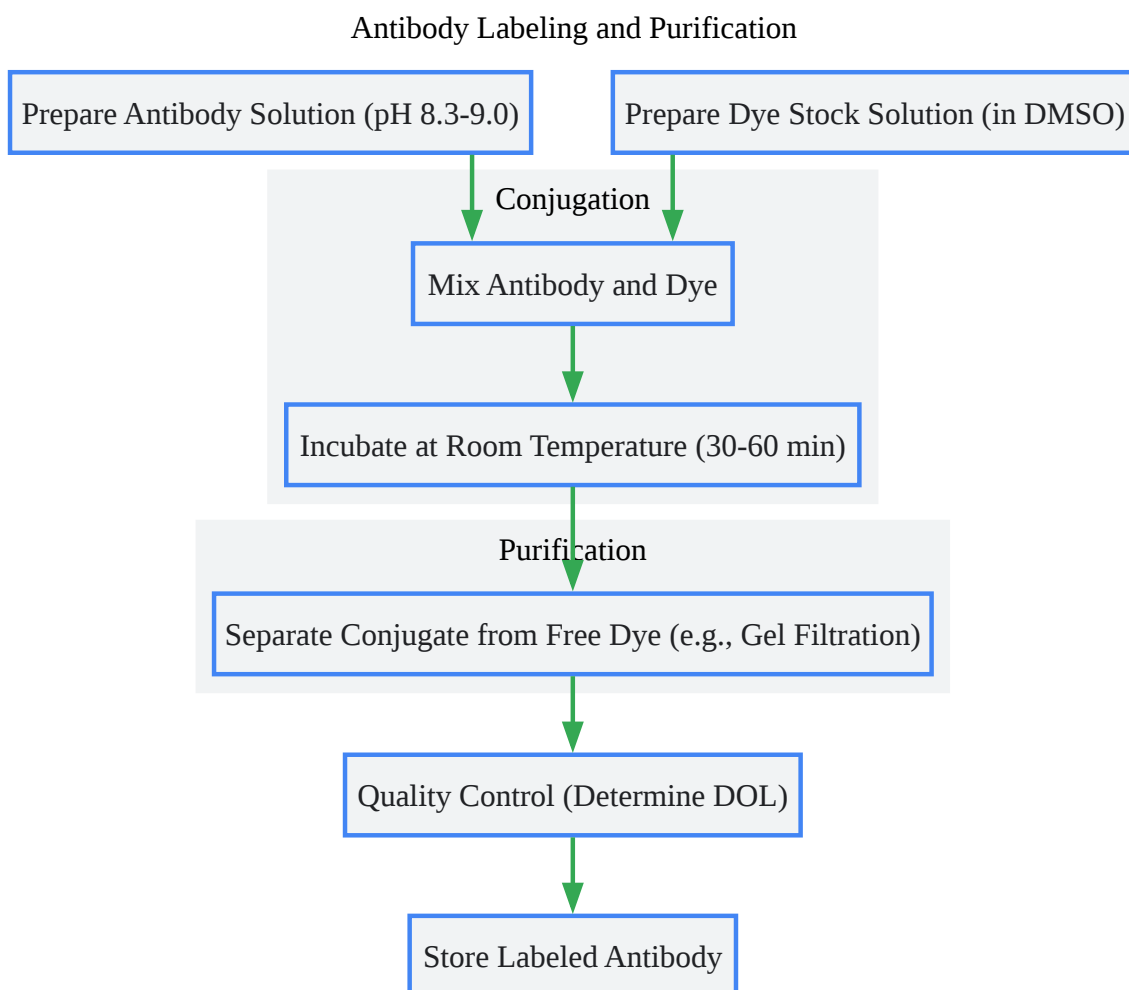
Caption: Workflow for preparing the antibody before conjugation.

Antibody Labeling Protocol

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the dye. If necessary, perform a buffer exchange using dialysis or a spin column.
 - Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-9.0.
- Dye Preparation:
 - Allow the vial of **Fluorescent Red 610** succinimidyl ester to equilibrate to room temperature.
 - Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - While gently vortexing, add the calculated amount of dye stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point, but this should be optimized.
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.

- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration device.
 - The first colored band to elute from the column is the labeled antibody.
 - Alternatively, some commercial kits provide a quenching solution that eliminates the need for a purification step.

Antibody Labeling and Purification Workflow



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Caption: Overall workflow for antibody labeling and purification.

Quality Control

After purification, it is essential to characterize the labeled antibody.

Determination of Degree of Labeling (DOL)

The DOL can be calculated using the following formulas based on absorbance measurements:

- Measure the absorbance of the conjugate at 280 nm (A_{280}) and at the absorbance maximum of the dye (~590 nm for **Fluorescent Red 610**, A_{max}).
- Calculate the concentration of the antibody and the dye using the Beer-Lambert law. A correction factor is needed for the A_{280} reading to account for the dye's absorbance at this wavelength.

Corrected $A_{280} = A_{280} - (A_{\text{max}} \times CF_{280})$ Where CF_{280} is the correction factor for the dye at 280 nm.

Antibody Concentration (M) = Corrected $A_{280} / (\epsilon_{\text{antibody}} \times \text{path length})$ Where $\epsilon_{\text{antibody}}$ is the extinction coefficient of the antibody at 280 nm (typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).

Dye Concentration (M) = $A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{path length})$ Where ϵ_{dye} is the extinction coefficient of the dye at its A_{max} .

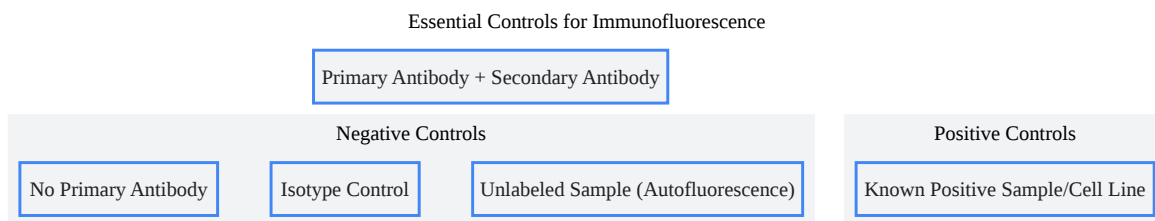
$\text{DOL} = \text{Dye Concentration} / \text{Antibody Concentration}$

An optimal DOL is typically between 2 and 7, though this can vary.

Functional Validation

The performance of the labeled antibody should be validated in the intended application (e.g., flow cytometry, immunofluorescence). This includes titrating the antibody to determine the optimal concentration and running appropriate controls.

Essential Controls for Immunofluorescence



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Caption: Key controls for validating immunofluorescence staining.

- Unlabeled Control: To assess the level of autofluorescence in the sample.
- Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody (in indirect staining).
- Isotype Control: An antibody of the same isotype and with the same fluorescent label but with no specificity for the target antigen, to determine non-specific binding of the primary antibody.
- Positive and Negative Controls: Cells or tissues known to express or not express the target antigen to confirm the antibody's specificity and the staining protocol's effectiveness.

By following these protocols and incorporating rigorous quality control, researchers can confidently generate and utilize **Fluorescent Red 610**-labeled antibodies for a wide range of applications.

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